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Introduction

Herboxidiene, a polyketide natural product first isolated from Streptomyces sp. A7847, has
garnered significant attention in the scientific community due to its potent and selective
herbicidal activity, as well as its promising antitumor properties.[1] Its complex molecular
architecture, featuring a tetrahydropyran core, a conjugated diene system, and a densely
functionalized side chain with nine stereocenters, has made it a challenging target for total
synthesis and a fascinating subject for stereochemical investigation. This technical guide
provides a comprehensive overview of the key experimental data and methodologies employed
in the elucidation of Herboxidiene's structure and the definitive assignment of its
stereochemistry.

Structure Elucidation: A Multifaceted Approach

The determination of Herboxidiene's planar structure and relative stereochemistry was a
complex undertaking that relied on a combination of spectroscopic analysis, chemical
degradation, and ultimately, total synthesis.

Spectroscopic Analysis

Initial structural insights were gleaned from extensive spectroscopic studies, primarily Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS). High-resolution mass spectrometry
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established the molecular formula of Herboxidiene as C25H420s.

NMR Spectroscopy: One-dimensional (*H and 13C) and two-dimensional (COSY, HMQC,
HMBC) NMR experiments were instrumental in piecing together the carbon skeleton and
identifying the various functional groups. While a complete tabulated dataset for Herboxidiene
is not readily available in a single source, the following tables summarize the characteristic
chemical shifts for key structural fragments and derivatives as reported in the literature.

Table 1: *H NMR Spectroscopic Data of Key Herboxidiene Intermediates and Derivatives
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. . Coupling

Compound/Fra Chemical Shift o

Proton Multiplicity Constant (J,
gment (3, ppm)

Hz)

Vinyl lodide 16a H-1' 6.27 S -
H-3 4.83 S -
H-5 4.57 d 11
H-6 4.41 S -
-OCHs 3.68 S -
-CHs 1.81 d 1.0
Vinyl lodide 16b H-1' 6.14-6.12 m -
H-2 3.92 S -
-OCHs 3.67 S -
-CHs 1.71 S -
-CHs 0.75 d 7.0
Methyl Ketone

H-3 4.89 S -
24
H-5 4.62 S -
H-6 4.35 S -
-OCHs 3.69 S -
-COCHs 2.20 S -
Dichloro

H-1 5.02 t 4.9
Cyclopropane 27
H-8a 3.55 dd 11.4,7.6

Table 2: 13C NMR Spectroscopic Data of Key Herboxidiene Intermediates and Derivatives
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Compound/Fragment Carbon Chemical Shift (6, ppm)
Vinyl lodide 16a C-1 1715
Cc-1 145.7

Cc-2 80.2

C-2 143.8

C-4 110.0

C-7 83.5

C-6 73.9

-OCHs 51.7

Vinyl lodide 16b C-1 171.7
Cc-1 145.7

Cc-2 77.0

C-2 83.1

C-4 75.0

-OCHs 51.7

Methyl Ketone 24 C=0 207.5
C-1 171.4

C-2 140.8

C-4 109.8

C-7 84.7

C-6 73.4

-OCHs 51.8

Dichloro Cyclopropane 27 C-2 102.4
C-7 71.4
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C-3 65.6
C-5 65.0
C-4 64.8
C-6 63.4

Note: The numbering of atoms in the intermediates may not correspond directly to the
numbering in the final Herboxidiene structure.

Chemical Degradation

Chemical degradation studies were crucial in the initial stages to break down the complex
molecule into smaller, more easily identifiable fragments. While specific detailed protocols for
Herboxidiene are not extensively published, typical forced degradation studies involve
subjecting the compound to a range of stress conditions to understand its stability and
degradation pathways.

Typical Forced Degradation Conditions:

Acidic Hydrolysis: Treatment with aqueous acids (e.g., 0.1 M to 1 M HCI) at elevated
temperatures.

o Basic Hydrolysis: Treatment with agueous bases (e.g., 0.1 M to 1 M NaOH) at elevated
temperatures.

» Oxidative Degradation: Exposure to oxidizing agents such as hydrogen peroxide (H203).
» Photolytic Degradation: Exposure to UV and visible light.
o Thermal Degradation: Heating the solid or a solution of the compound.

The resulting degradation products are then isolated and their structures determined by
spectroscopic methods, providing valuable clues about the connectivity of the parent molecule.

Stereochemistry Determination
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The absolute and relative stereochemistry of the nine stereocenters in Herboxidiene was a
significant challenge, addressed through a combination of chiroptical measurements, chemical
correlation, and ultimately confirmed by total synthesis and crystallographic analysis of
synthetic intermediates.

Optical Rotation

The optical activity of Herboxidiene and its synthetic intermediates provided essential
information about their chirality. The specific rotation is a fundamental property used to
characterize chiral molecules.

Table 3: Specific Rotation Values of Key Herboxidiene Intermediates and Derivatives

Specific Rotation

Compound Concentration (c) Solvent
[a]Dzo
Dichloro
+32.17 0.23 CHCIs
Cyclopropane 27
Vinyl lodide 16a -14.0 0.1 CHCIs
Vinyl lodide 16b -49.1 1.0 CHCIs
Methyl Ketone 24 -42.3 0.13 CHCIs
Di-O-acetyl-D-glucal
o -6.1 0.13 CHCIs
derivative
Methyl ketone
-36.2 1.0 CHCIs

derivative 26

Mosher's Ester Analysis

Mosher's ester analysis is a powerful NMR-based method for determining the absolute
configuration of chiral secondary alcohols. This technique involves the formation of
diastereomeric esters with the chiral Mosher's acid (a-methoxy-a-trifluoromethylphenylacetic
acid, MTPA). By analyzing the differences in the *H NMR chemical shifts of the protons near
the newly formed chiral center in the two diastereomers, the absolute configuration can be
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deduced. This method was instrumental in assigning the stereochemistry of key alcohol
functionalities within the Herboxidiene structure during its total synthesis.

X-ray Crystallography

While a crystal structure of Herboxidiene itself has not been reported, X-ray crystallographic
analysis of key synthetic intermediates and derivatives was pivotal in unambiguously
confirming the relative and absolute stereochemistry of multiple stereocenters. This technique
provides a definitive three-dimensional map of the molecule’s structure in the solid state.
Unfortunately, specific crystallographic data files (CIFs) for Herboxidiene derivatives are not
readily available in open-access databases.

Key Experimental Protocols

The successful elucidation and confirmation of Herboxidiene's structure were underpinned by
a variety of sophisticated experimental techniques.

General Chromatographic and Spectroscopic Methods

e Flash Column Chromatography: Performed on silica gel (60 A, 230-400 mesh) to purify
synthetic intermediates.

e Thin-Layer Chromatography (TLC): Carried out on silica gel 60 F254 plates to monitor
reaction progress.

* NMR Spectroscopy: *H and 3C NMR spectra were typically recorded on 400 or 500 MHz
spectrometers. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an
internal standard.

o High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) was commonly
used to determine the exact mass and molecular formula of compounds.

Suzuki-Miyaura Cross-Coupling

A key reaction in several total syntheses of Herboxidiene was the Suzuki-Miyaura coupling to
form the C9-C10 bond, connecting the tetrahydropyran core to the side chain.
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Typical Protocol: To a solution of the vinyl iodide and the boronic acid or ester in a suitable
solvent (e.g., THF), a palladium catalyst (e.g., Pd(PPhs)4) and a base (e.g., Cs2COs or
K2CO:s) are added. The reaction mixture is then heated until the starting materials are
consumed.

Mosher's Ester Analysis Protocol

Esterification: The chiral alcohol is treated with (R)-(-)-MTPA chloride and (S)-(+)-MTPA
chloride in separate reactions, typically in the presence of a base like pyridine or DMAP, to
form the two diastereomeric Mosher esters.

Purification: The resulting esters are purified by chromatography.
NMR Analysis: *H NMR spectra of both diastereomers are recorded.

Data Analysis: The chemical shifts of protons on both sides of the carbinol carbon are
assigned for each diastereomer. The difference in chemical shifts (Ad = 8S - dR) is
calculated. A consistent positive or negative sign for Ad on one side of the carbinol and the
opposite sign on the other side allows for the assignment of the absolute configuration based
on the established Mosher's model.

Visualizing the Logic: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the

structure elucidation process and a key synthetic strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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